molecular formula C5H10N2O2 B14731633 N-Nitroso-N-(propan-2-yl)acetamide CAS No. 5211-42-7

N-Nitroso-N-(propan-2-yl)acetamide

Cat. No.: B14731633
CAS No.: 5211-42-7
M. Wt: 130.15 g/mol
InChI Key: GNGHPUIMJXSFHY-UHFFFAOYSA-N
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Description

N-isopropyl-N-nitroso-acetamide is an organic compound that belongs to the class of nitrosamines Nitrosamines are characterized by the presence of a nitroso group (-N=O) bonded to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

N-isopropyl-N-nitroso-acetamide can be synthesized through the nitrosation of secondary amines. The process typically involves the reaction of N-isopropylacetamide with nitrous acid (HNO2) under acidic conditions. The reaction proceeds as follows:

N-isopropylacetamide+HNO2N-isopropyl-N-nitroso-acetamide+H2O\text{N-isopropylacetamide} + \text{HNO}_2 \rightarrow \text{N-isopropyl-N-nitroso-acetamide} + \text{H}_2\text{O} N-isopropylacetamide+HNO2​→N-isopropyl-N-nitroso-acetamide+H2​O

The reaction is carried out in a cold acidic solution to ensure the stability of nitrous acid and to promote the formation of the nitroso compound .

Industrial Production Methods

In industrial settings, the production of N-isopropyl-N-nitroso-acetamide involves the use of continuous flow reactors to maintain optimal reaction conditions and to ensure high yield and purity of the product. The process is carefully monitored to control the concentration of reactants and the temperature, which are critical factors in achieving efficient nitrosation .

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-N-nitroso-acetamide undergoes several types of chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The nitroso group can be substituted by other nucleophiles.

Common Reagents and Conditions

Major Products

    Oxidation: Nitro compounds.

    Reduction: Amines.

    Substitution: Corresponding substituted amines or thiols.

Scientific Research Applications

N-isopropyl-N-nitroso-acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-isopropyl-N-nitroso-acetamide involves the formation of reactive intermediates that can interact with biological molecules. The nitroso group can undergo metabolic activation to form diazonium ions, which are highly reactive and can alkylate DNA, leading to mutations and potentially carcinogenic effects. The molecular targets include nucleophilic sites in DNA and proteins, which can result in various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

  • N-nitrosodimethylamine (NDMA)
  • N-nitrosodiethylamine (NDEA)
  • N-nitrosomorpholine (NMOR)

Uniqueness

N-isopropyl-N-nitroso-acetamide is unique due to its specific structural features, including the isopropyl group, which influences its reactivity and biological activity. Compared to other nitrosamines, it has distinct chemical properties that make it suitable for specific applications in research and industry .

Properties

CAS No.

5211-42-7

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

N-nitroso-N-propan-2-ylacetamide

InChI

InChI=1S/C5H10N2O2/c1-4(2)7(6-9)5(3)8/h4H,1-3H3

InChI Key

GNGHPUIMJXSFHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(=O)C)N=O

Origin of Product

United States

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